2-Cyclobutylideneethan-1-ol

Description

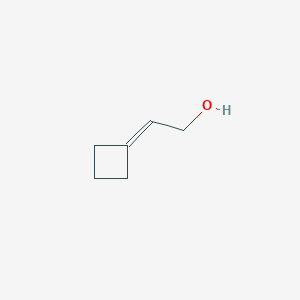

2-Cyclobutylideneethan-1-ol is an organic compound with the molecular formula C6H10O It features a cyclobutylidene group attached to an ethan-1-ol moiety

Properties

IUPAC Name |

2-cyclobutylideneethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-4-6-2-1-3-6/h4,7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSRXFSCVATFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCO)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylideneethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclobutenylation of ethan-1-ol derivatives. This process can be achieved through a cyclobutenylation/deprotection cascade, which involves the use of N-Boc protected indoles under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using high-performance liquid chromatography (HPLC) and other advanced techniques to ensure purity and yield. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylideneethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into cyclobutylidene derivatives with different functional groups.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylidene ketones, while reduction can produce cyclobutylidene alcohols.

Scientific Research Applications

2-Cyclobutylideneethan-1-ol has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and the development of new materials.

Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.

Industry: It is utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutylideneethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biomolecules. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

2-Butyn-1-ol: Another compound with a similar structure but different reactivity and applications.

Cyclobutylidene derivatives: Various derivatives with different functional groups exhibit unique properties and uses.

Uniqueness

2-Cyclobutylideneethan-1-ol is unique due to its specific cyclobutylidene structure, which imparts distinct chemical and physical properties

Biological Activity

2-Cyclobutylideneethan-1-ol, a compound with the chemical formula CHO, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

- Molecular Formula : CHO

- Molecular Weight : 98.15 g/mol

- CAS Number : 4415-76-3

Biological Activities

This compound exhibits a range of biological activities that are noteworthy for further research and application:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study conducted on human cancer cell lines demonstrated its ability to inhibit cell proliferation.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells. The compound's structure allows it to interact with specific receptors or enzymes, potentially disrupting normal cellular functions.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The results indicated significant inhibition of bacterial growth in infected wounds, suggesting its potential as a topical antimicrobial agent.

Cancer Cell Line Study

In vitro studies using various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.